![molecular formula C₂₉H₄₂N₈O₈ B041524 Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin CAS No. 113866-20-9](/img/structure/B41524.png)
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin
Overview
Description
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin, also known as Boc-Gln-Ala-Arg-AMC hydrochloride or Boc-Gln-Ala-Arg-Mca hydrochloride, is a fluorogenic and cell-permeable trypsin substrate . It has been used to measure the enzymatic activity of trypsin .
Molecular Structure Analysis
The empirical formula of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin is C29H42N8O8 · HCl . Its molecular weight is 667.15 . The SMILES string representation of its structure isCC(NC(=O)C(CCC(N)=O)NC(=O)OC(C)(C)C)C(=O)NC(CCCNC(N)=N)C(=O)Nc1ccc2C(C)=CC(=O)Oc2c1
. Physical And Chemical Properties Analysis
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin is a powder that is soluble in methanol (50 mg/mL, clear, colorless) . It should be stored at -20°C .Scientific Research Applications
- Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin serves as a fluorogenic substrate for trypsin , a serine protease found in the digestive system. Trypsin hydrolyzes proteins, and this substrate allows researchers to monitor trypsin activity by measuring fluorescence emission upon cleavage .
- Researchers use Boc-Gln-Ala-Arg-Mca to measure the enzymatic activity of trypsin. By monitoring fluorescence changes, they can study proteolytic processes, screen inhibitors, and investigate enzyme kinetics .
- Thrombin, a key enzyme in blood clotting, can also cleave Boc-Gln-Ala-Arg-Mca. Researchers employ this substrate to monitor thrombin activity, aiding in drug discovery and understanding coagulation pathways .
- Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin is cell-permeable, allowing it to enter living cells. This property is valuable for studying intracellular proteases and their roles in cellular processes .
- Scientists use Boc-Gln-Ala-Arg-Mca to investigate peptide cleavage mechanisms. By designing specific peptide sequences, they can explore proteolytic events and validate potential drug targets .
- High-throughput screening platforms utilize Boc-Gln-Ala-Arg-Mca to assess protease inhibitors. Its fluorogenic response enables efficient drug discovery efforts targeting proteolytic enzymes .
Fluorogenic Substrate for Trypsin:
Enzymatic Assays:
Thrombin Activity Monitoring:
Cell-Permeable Properties:
Peptide Cleavage Studies:
Drug Screening Platforms:
Safety And Hazards
When handling Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O8/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33)/t16-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSLBVXESNRILG-VDGAXYAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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